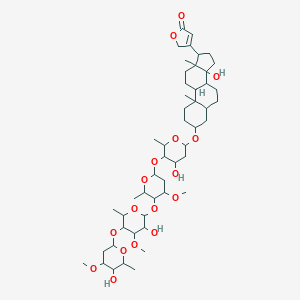
Oxyline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxyline is a natural product found in Oxystelma esculentum with data available.
Aplicaciones Científicas De Investigación
Bioconjugation and Biomolecular Chemistry The formation of oximes and hydrazones, including oxyline, is extensively used in various scientific domains as a simple and versatile conjugation strategy. This reaction finds applications in polymer chemistry, biomaterials, dynamic combinatorial chemistry, organic synthesis, and chemical biology. Innovations in this field over the past decade have greatly enhanced the efficiency of these reactions, making them faster and more versatile for bioconjugations and biomolecular applications (Kölmel & Kool, 2017).
Natural Compound Isolation and Structural Analysis this compound, identified as a cardenolide tetraglycoside, has been isolated from the dried roots of Oxystelma esculentum. Its structure and properties were elucidated through chemical and spectroscopic methods, highlighting its significance in phytochemistry (Srivastava, Khare, & Khare, 1991).
Electrocatalytic Applications N-Oxyl compounds like this compound are extensively employed as catalysts for selective oxidation of organic molecules, both in laboratory and industrial settings. They are particularly useful in electrocatalytic reactions, where their redox properties at electrode surfaces enable a wide range of electrosynthetic applications (Nutting, Rafiee, & Stahl, 2018).
Analytical Chemistry in Biological Systems this compound and similar compounds are vital in the study of oxylipins, which are important lipid mediators derived from polyunsaturated fatty acids. These compounds are crucial regulators and markers in various normal and pathological processes. Advances in mass spectrometry technologies have significantly improved the methods for extracting and analyzing oxylipins from biological samples (Liakh et al., 2019).
Environmental Applications Research has demonstrated the effectiveness of this compound in reducing chemical oxygen demand (COD) from wastewater. This showcases its potential in environmental conservation and waste management applications (Simonič & Pintarič, 2005).
Plant Physiology and Stress Response Oxylines play a significant role in plant physiology, particularly in the signaling pathways associated with stress responses. They are involved in the biosynthesis of signaling molecules like jasmonic acid, which regulate various developmental and defense-related processes in plants (Howe & Schilmiller, 2002).
Propiedades
Número CAS |
132741-68-5 |
|---|---|
Fórmula molecular |
C30H40S12 |
Peso molecular |
953.2 g/mol |
Nombre IUPAC |
3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3 |
Clave InChI |
MQKNLRFUHOJEGN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
| 15432-97-0 | |
Sinónimos |
3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside oxyline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




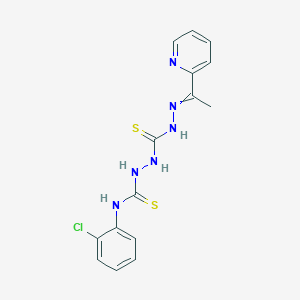


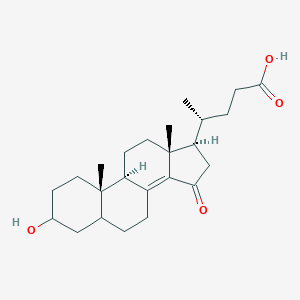

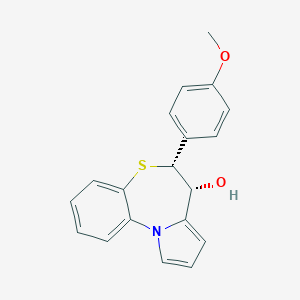

![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
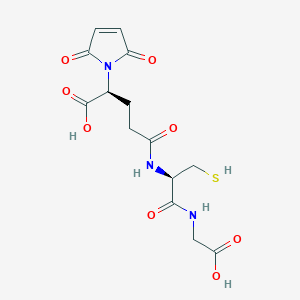

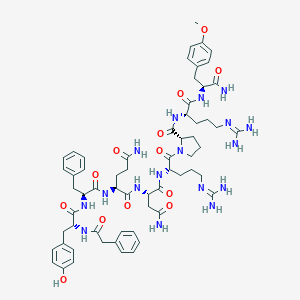
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
